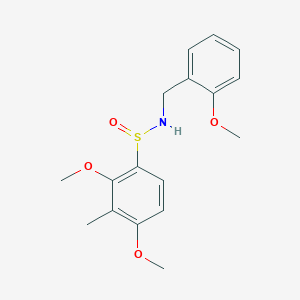![molecular formula C19H17N3O5S B2968048 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899977-80-1](/img/structure/B2968048.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibitory Potential
Research on sulfonamides containing benzodioxane and acetamide moieties, such as N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has explored their enzyme inhibitory potential. These compounds were synthesized and characterized through various methods, including IR and 1H-NMR spectral data, and tested for enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). The studies revealed that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. In silico molecular docking results aligned with in vitro enzyme inhibition data, suggesting their potential in medical applications related to enzyme regulation (Abbasi et al., 2019).
Antimalarial and Antiviral Applications
Further studies have investigated the reactivity of sulfonamide derivatives in providing a range of heterocyclic compounds with potential antimalarial activity. These studies have characterized the compounds' ADMET properties, demonstrating significant antimalarial activity with low cytotoxicity at effective concentrations. Moreover, molecular docking studies revealed these compounds' small energy affinity against specific targets, indicating their potential as antimalarial and antiviral agents, including against SARS-CoV-2 (Fahim & Ismael, 2021).
Antimicrobial Strategies
Sulfonamide antibiotics, including derivatives similar to this compound, have been studied for their environmental persistence and potential to promote antibiotic resistance. Research has discovered metabolites formed during the degradation of sulfamethoxazole and other sulfonamides, elucidating a novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation, which could serve as a basis for developing new antimicrobial strategies or bioremediation techniques (Ricken et al., 2013).
Antiproliferative and Antimicrobial Agents
Investigations into N-ethyl-N-methylbenzenesulfonamide derivatives have shown that these compounds, related to the core structure of interest, possess effective antimicrobial and antiproliferative properties. The research encompassed the synthesis of a new series of compounds with various biologically active moieties, demonstrating significant cytotoxic activity against different human cell lines and potent antimicrobial activity. This work underscores the versatility of sulfonamide derivatives in developing new therapeutics (Abd El-Gilil, 2019).
Propriétés
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-22-19(23)9-7-16(20-22)13-2-4-14(5-3-13)21-28(24,25)15-6-8-17-18(12-15)27-11-10-26-17/h2-9,12,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSJTKRLJVKZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)
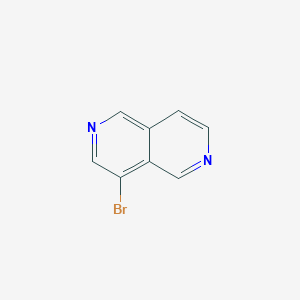
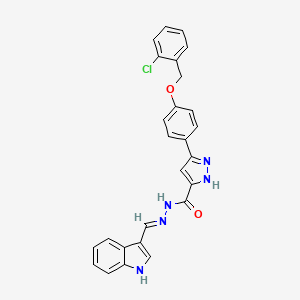
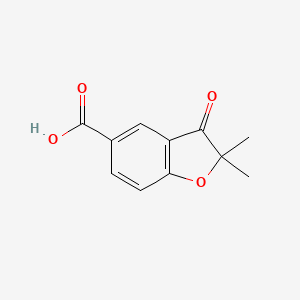
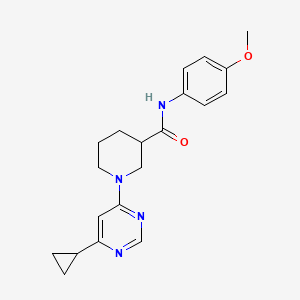
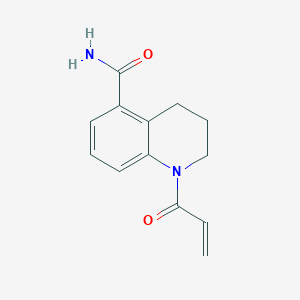


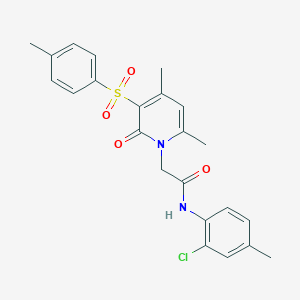
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)
![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)
